

A Comparative Guide to Molecular Glues: CC-3060 and Other Key Degraders

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: CC-3060

Cat. No.: B12386322

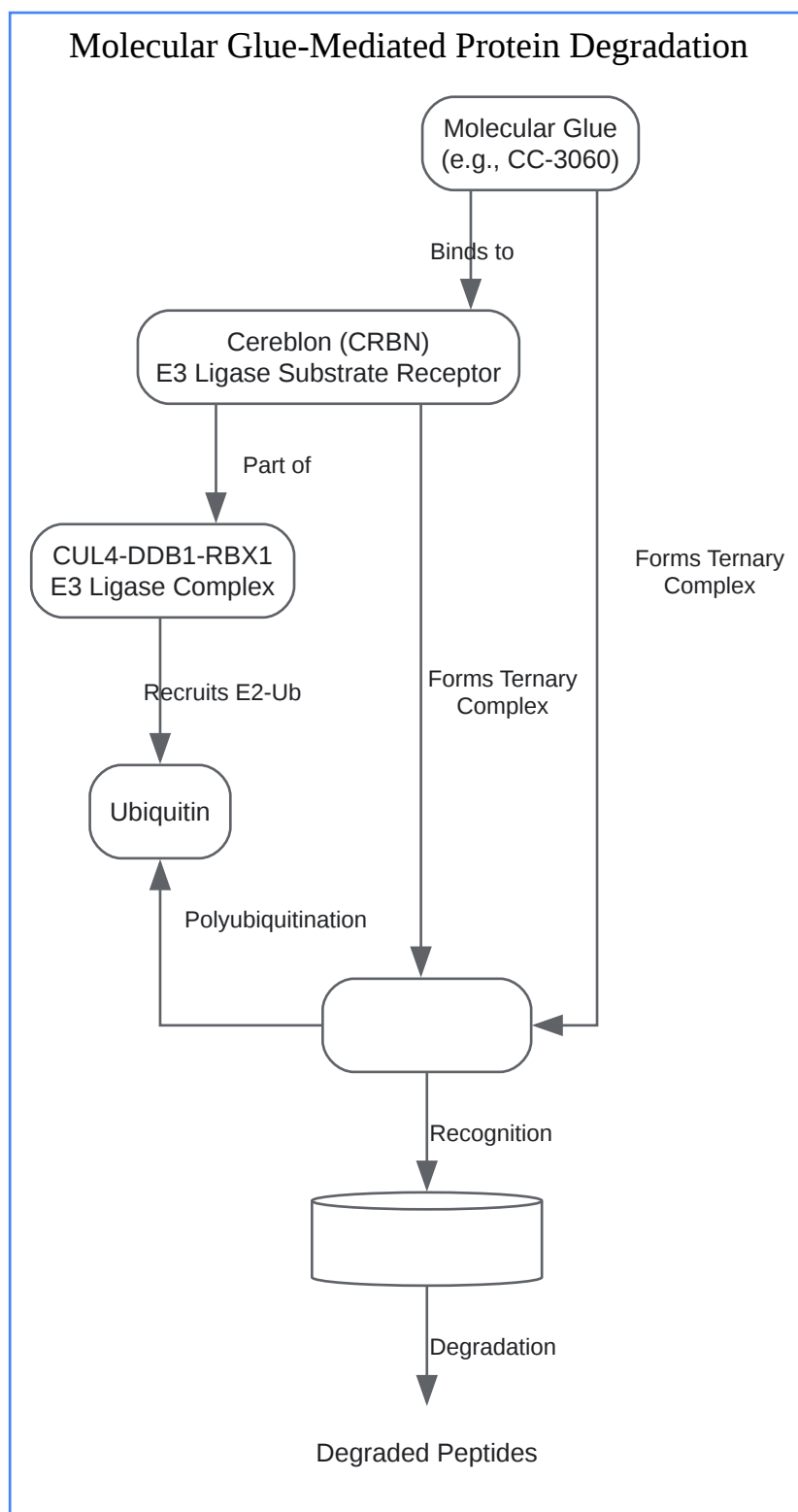
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For Researchers, Scientists, and Drug Development Professionals

Molecular glues are a fascinating class of small molecules that induce or stabilize interactions between an E3 ubiquitin ligase and a target protein, leading to the target's ubiquitination and subsequent degradation by the proteasome. This mechanism offers a powerful strategy to target proteins that have been traditionally considered "undruggable." This guide provides a detailed comparison of **CC-3060**, a novel molecular glue that targets the transcription factor ZBTB16, with other well-characterized molecular glues, including the immunomodulatory drugs (IMiDs) lenalidomide and pomalidomide, and the GSPT1 degraders CC-885 and CC-90009.

Mechanism of Action: Hijacking the Cellular Machinery

The predominant mechanism of action for the molecular glues discussed here involves the recruitment of the Cereblon (CRBN) E3 ubiquitin ligase complex. By binding to CRBN, these small molecules alter its substrate specificity, creating a new binding surface that recognizes and recruits specific "neosubstrates" for degradation. This process ultimately leads to the selective elimination of disease-driving proteins.



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Caption: General mechanism of Cereblon-mediated protein degradation by molecular glues.

Performance Comparison of Molecular Glues

The efficacy and selectivity of molecular glues are critical determinants of their therapeutic potential. The following tables summarize the degradation potency (DC50) and maximum degradation (Dmax) of **CC-3060** and other prominent molecular glues against their primary targets.

Molecular Glue	Primary Target	Cell Line	DC50 (nM)	Reference
CC-3060	ZBTB16	HT-1080	0.47	[1] [2]
CC-647	RAR α -ZBTB16	-	103	[3] [4]
Pomalidomide	IKZF1/IKZF3	MM.1S	Potent degrader	[5]
Lenalidomide	IKZF1/IKZF3	MM.1S	Less potent than Pomalidomide	[5]
CC-885	GSPT1	MOLM-13	~10	[6]
CC-90009	GSPT1	MOLM-13	~1	[6]

Note: Direct comparison of DC50 values across different studies should be done with caution due to variations in experimental conditions.

Selectivity Profile

A key advantage of newer molecular glues is their improved selectivity, which can lead to a better therapeutic window and reduced off-target effects.

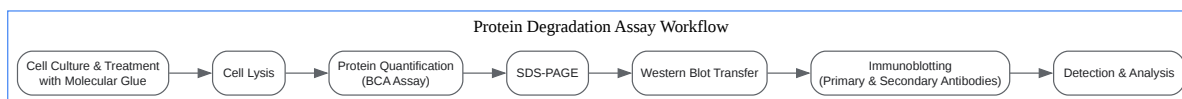
Molecular Glue	Primary Target(s)	Known Off-Targets Degraded	Not Degraded	Reference
CC-3060	ZBTB16	IKZF1, ZFP91, ZNF276	GSPT1, CSNK1A1	[7]
Pomalidomide	IKZF1, IKZF3	Multiple zinc finger proteins	-	[5]
Lenalidomide	IKZF1, IKZF3, CK1α	Multiple zinc finger proteins	-	[5]
CC-885	GSPT1	IKZF1/IKZF3	-	[8]
CC-90009	GSPT1	Highly selective for GSPT1	IKZF1/IKZF3	[8]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the evaluation and comparison of molecular glues. Below are standardized methodologies for key assays.

Protein Degradation Assay (Western Blot)

This assay is used to quantify the reduction in the levels of a target protein following treatment with a molecular glue.



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- To cite this document: BenchChem. [A Comparative Guide to Molecular Glues: CC-3060 and Other Key Degradors]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12386322#cc-3060-vs-other-molecular-glues]

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